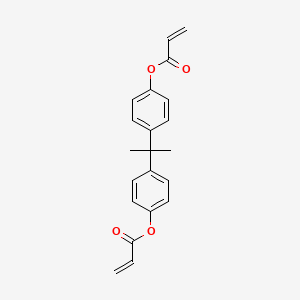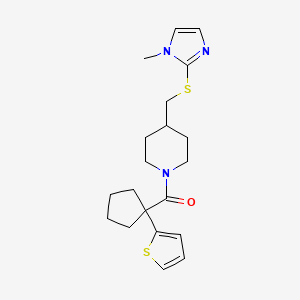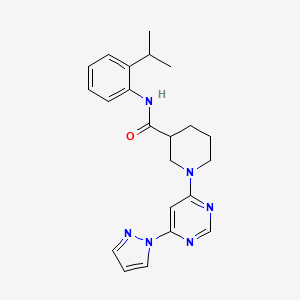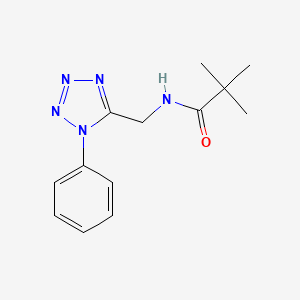
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide, also known as PTZ-PIVA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ-PIVA belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
作用機序
Target of Action
The primary targets of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazoles, a class of compounds to which this compound belongs, are known to have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, and materials science . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Mode of Action
The specific mode of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
The specific biochemical pathways affected by N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
The specific molecular and cellular effects of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide The stability of tetrazoles and their derivatives can be influenced by factors such as temperature and ph .
実験室実験の利点と制限
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been extensively studied in animal models and has shown promising therapeutic potential. However, one limitation of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide. One area of research is the development of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide derivatives with improved pharmacological properties. Additionally, further investigation is needed to fully understand the mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide and its potential therapeutic applications. Another direction for future research is the investigation of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide's effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Finally, the development of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide-based therapies for the treatment of neurodegenerative disorders is an exciting area of research that warrants further investigation.
Conclusion
In conclusion, N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models and has been investigated for its potential use in the treatment of neurodegenerative disorders. While the exact mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide is not fully understood, it has been suggested to act by modulating the activity of GABAergic and glutamatergic neurotransmitter systems in the brain. Further research is needed to fully understand the potential of N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide as a therapeutic agent.
合成法
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide can be synthesized by the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with pivaloyl chloride in the presence of a base. The reaction yields a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2,2-dimethyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLFGLEKBLMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

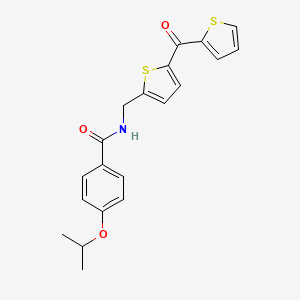
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2618795.png)
![N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2618797.png)
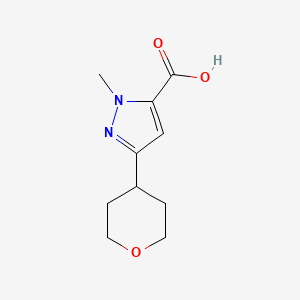
![3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2618799.png)
![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)
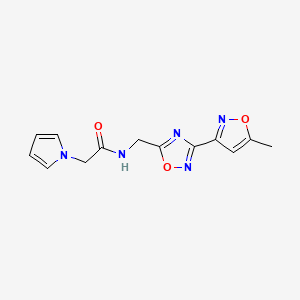
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2618805.png)
![6'-amino-3'-ethyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2618806.png)

